molecular formula C6H5NO3S B1361141 1-(4-Nitrothiophen-2-yl)ethanone CAS No. 42791-51-5

1-(4-Nitrothiophen-2-yl)ethanone

Cat. No. B1361141
CAS RN: 42791-51-5
M. Wt: 171.18 g/mol
InChI Key: MURKVQAOBMRVGL-UHFFFAOYSA-N
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Description

“1-(4-Nitrothiophen-2-yl)ethanone”, also known as NTE, is an organic compound that belongs to the class of ketones. It is also referred to as “2-Acetyl-4-Nitrothiophene” and "Ethanone, 1-(4-nitro-2-thienyl)-" .


Molecular Structure Analysis

The molecular formula of “1-(4-Nitrothiophen-2-yl)ethanone” is C6H5NO3S. The InChI code for this compound is 1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Nitrothiophen-2-yl)ethanone” is 171.18 g/mol. The density of this compound is 1.399g/cm3, and it has a boiling point of 280.9ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Chalcone Analogues

1-(4-Nitrothiophen-2-yl)ethanone has been utilized in the synthesis of alpha,beta-unsaturated ketones, serving as chalcone analogues. This is achieved through an electron-transfer chain reaction with alpha-bromoketones derived from nitrobenzene and nitrothiophene. The method provides a new approach to synthesizing a wide range of chalcone analogues, demonstrating the compound's utility in organic synthesis (Curti, Gellis, & Vanelle, 2007).

Ternary Phase Equilibrium Studies

Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(4-Nitrophenyl)ethanone in solvents like methanol and n-propanol has been conducted. These studies are essential for understanding the crystallization behavior of such compounds and are crucial for separation processes in chemical engineering (Li et al., 2019).

Antibacterial Activity

The compound's derivatives, such as N-Acylhydrazones and 1,3,4-Oxadiazole, have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus. These studies are significant in the pharmaceutical field, highlighting the potential of 1-(4-Nitrothiophen-2-yl)ethanone derivatives as antibacterial agents (Soares de Oliveira et al., 2012).

Vibrational and UV/Vis Spectroscopic Analysis

In-depth vibrational and electronic properties studies of 1-(3-Methylthiophen-2-yl)ethanone have been carried out using density functional theory (DFT). These studies offer insights into the molecular structure and properties of related compounds, aiding in the understanding of their chemical behavior (Rao et al., 2018).

Luminescent Sensing Applications

Research has been conducted on MOFs (Metal-Organic Frameworks) associated with benzophenone derivatives, where 1-(4-Nitrophenyl)ethanone plays a role. These frameworks have shown promise in sensitive detection for trace content of nitrobenzene and Fe3+ ions, suggesting applications in sensing and detection technologies (Zhang et al., 2017).

Safety And Hazards

The compound “1-(4-Nitrothiophen-2-yl)ethanone” is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards. It also has the hazard statement H302 .

properties

IUPAC Name

1-(4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURKVQAOBMRVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343990
Record name 2-ACETYL-4-NITROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrothiophen-2-yl)ethanone

CAS RN

42791-51-5
Record name 2-ACETYL-4-NITROTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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